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Compound of Interest |

2-chloro-N-(3-
Compound Name:
chlorophenyl)propanamide

CAS No.: 21262-06-6

Cat. No.: B3034728

. J

Part 1: Executive Summary & Chemical Identity

2-Chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) is a specialized electrophilic
intermediate primarily used in medicinal chemistry as a building block for heterocycle synthesis
and as a covalent probe scaffold.[1] Structurally, it consists of a propanamide backbone
functionalized with an

-chloro substituent and a meta-chlorophenyl group.

Its utility lies in the reactivity of the

-chloroamide moiety, which serves as a "warhead" for nucleophilic substitution (

) reactions—allowing for the introduction of amines, thiols, or other nucleophiles to generate
diverse libraries of bioactive compounds.[2]

Chemical Characterization Table
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Property Specification

IUPAC Name 2-chloro-N-(3-chlorophenyl)propanamide

N-(3-chlorophenyl)-2-chloropropanamide;
Common Synonyms
-Chloropropion-m-chloroanilide

CAS Number 21262-06-6

Molecular Formula

Molecular Weight 218.08 g/mol
Physical State Solid (typically off-white to beige powder)
B Low in water; Soluble in DMSO, DMF, DCM,
Solubility
Chloroform
Melting Point Approx. 106—109 °C (Analogous range)
SMILES CC(CIC(=O)Nciccec(Clel

Part 2: Hazard Profiling & Risk Assessment (GHS)

Warning: This compound is an

-haloamide. By design, it is an alkylating agent. While specific toxicological data for this exact
CAS may be limited in public repositories, its structural class dictates the following safety profile
based on Structure-Activity Relationship (SAR) analysis.

GHS Classification (Predicted/Analogous)
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Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.
) ] o H315: Causes skin irritation.[3]
Skin Corrosion/Irritation Category 2 )
) o H319: Causes serious eye
Serious Eye Damage/Irritation Category 2A o
irritation.[3][4]
) H335: May cause respiratory
STOT - Single Exposure Category 3 o
irritation.[3][4]
S ] H317: May cause an allergic
Sensitization (Skin) Category 1

skin reaction (Potential).

Toxicology & Mechanism of Action[7]

e Mechanism: The

-carbon (attached to the chlorine) is electrophilic. Upon contact with biological systems, it
can alkylate nucleophilic residues (specifically Cysteine thiols or Histidine imidazoles) on

proteins.

» Risk: This alkylation potential makes it a likely skin sensitizer and irritant. Long-term

exposure without PPE could lead to haptenization and immune response.

Part 3: Handling, Stability & Synthesis Protocols

Storage & Stability

e Moisture Sensitivity: Low to Moderate. Amides are generally stable, but the

-chloro group can hydrolyze under prolonged exposure to moisture and heat.

o Storage Conditions: Store at 2—8°C (refrigerated) under an inert atmosphere (Nitrogen or

Argon) to maintain high purity for synthesis.

¢ Solvent Compatibility: Stable in DMSO for biological screening (up to 24 hours at RT). Avoid

protic solvents (methanol/ethanol) if heating is required, as solvolysis may occur.
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Synthesis Protocol (Laboratory Scale)

Context: This protocol describes the standard synthesis of the compound from 3-chloroaniline
and 2-chloropropanoyl chloride.

Reagents:

3-Chloroaniline (1.0 equiv)

2-Chloropropanoyl chloride (1.1 equiv)

Triethylamine (

) or Pyridine (1.2 equiv) - Base to scavenge HCI

Dichloromethane (DCM) - Anhydrous solvent[2]

Step-by-Step Methodology:

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add a magnetic stir bar.

 Dissolution: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (30 mL). Cool the solution
to 0°C in an ice bath.

o Base Addition: Add Triethylamine (12 mmol) dropwise. Note: Exothermic reaction possible.[5]

o Acylation: Add 2-chloropropanoyl chloride (11 mmol) dropwise via syringe over 10 minutes.
Maintain temperature <5°C to prevent side reactions (di-acylation).

o Reaction: Remove ice bath and stir at Room Temperature (RT) for 2—4 hours. Monitor by
TLC (Hexane:EtOAc 3:1).

o Workup:
o Quench with water (20 mL).

o Wash organic layer with 1M HCI (to remove unreacted aniline).
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o Wash with Sat.
and Brine.
o Dry over

, filter, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

Part 4: Visualization of Workflows
Synthesis Mechanism & Pathway

Caption: Electrophilic acylation mechanism forming the amide bond, followed by the

downstream utility of the

-chloro "warhead".
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Safety & Handling Decision Tree

Caption: Logic flow for assessing risk and selecting PPE based on the state of the material.
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Material State
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Part 5: Disposal & Environmental Impact

o Disposal: This compound contains organic halogens (Cl). It must not be disposed of in

general waste or down the drain.

o Protocol: Collect in a dedicated "Halogenated Organic Waste" container.

» Neutralization (Spill): Absorb with inert material (vermiculite). Treat area with a dilute
surfactant solution. Do not use strong alkalis (NaOH) directly on spills as this may generate

heat or hydrolyze to toxic anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 21262-06-6 | MFCD03147312 | 2-chloro-N-(3-chlorophenyl)propanamide
[aaronchem.com]

e 2. pdf.benchchem.com [pdf.benchchem.com]

e 3. fluorochem.co.uk [fluorochem.co.uk]

e 4. 2,2-Diethoxyethanol | C6H1403 | CID 12129 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 5. benchchem.com [benchchem.com]

e 6. Butanedioic acid, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]- |
C17H1506P | CID 6454648 - PubChem [pubchem.ncbi.nim.nih.gov]

e 7. PubChemLite - 2-chloro-n-(3-chlorophenyl)propanamide (C9H9CI2NO)
[pubchemlite.lcsb.uni.lu]

¢ To cite this document: BenchChem. [Technical Safety & Handling Guide: 2-Chloro-N-(3-
chlorophenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3034728#2-chloro-n-3-chlorophenyl-propanamide-
safety-data-sheet-sds]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3034728?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6454648
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diethoxyethanol
https://pubchemlite.lcsb.uni.lu/e/compound/532268
https://www.benchchem.com/product/b3034728?utm_src=pdf-body
https://www.benchchem.com/product/b3034728?utm_src=pdf-body
https://aaronchem.com/21262-06-6
https://pdf.benchchem.com/3427/Application_Notes_and_Protocols_N_2_chloroacetyl_3_nitrobenzamide_in_Drug_Discovery.pdf
https://www.benchchem.com/product/b3034728?utm_src=pdf-custom-synthesis
https://aaronchem.com/21262-06-6
https://aaronchem.com/21262-06-6
https://pdf.benchchem.com/3427/Application_Notes_and_Protocols_N_2_chloroacetyl_3_nitrobenzamide_in_Drug_Discovery.pdf
https://fluorochem.co.uk/product/F314403/
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diethoxyethanol
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_N_Acylation_of_Amines_with_3_Chloropropionyl_Chloride.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/6454648
https://pubchem.ncbi.nlm.nih.gov/compound/6454648
https://pubchemlite.lcsb.uni.lu/e/compound/532268
https://pubchemlite.lcsb.uni.lu/e/compound/532268
https://www.benchchem.com/product/b3034728#2-chloro-n-3-chlorophenyl-propanamide-safety-data-sheet-sds
https://www.benchchem.com/product/b3034728#2-chloro-n-3-chlorophenyl-propanamide-safety-data-sheet-sds
https://www.benchchem.com/product/b3034728#2-chloro-n-3-chlorophenyl-propanamide-safety-data-sheet-sds
https://www.benchchem.com/product/b3034728#2-chloro-n-3-chlorophenyl-propanamide-safety-data-sheet-sds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3034728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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